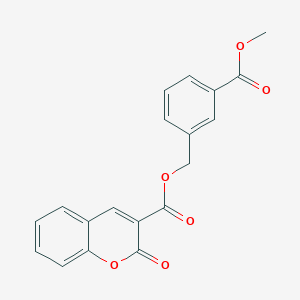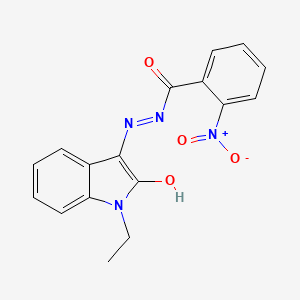
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IA-4-78 and has been synthesized using various methods.
作用机制
The mechanism of action of IA-4-78 is not fully understood. However, it has been found to inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This inhibition leads to a decrease in the activity of these ion channels, resulting in the suppression of neuronal activity. IA-4-78 has also been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.
Biochemical and Physiological Effects:
IA-4-78 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce inflammation in animal models. IA-4-78 has also been shown to reduce the excitability of neurons in the brain, leading to a decrease in neuronal activity.
实验室实验的优点和局限性
One of the advantages of using IA-4-78 in lab experiments is its ability to inhibit the activity of certain ion channels in the brain. This property makes it a useful tool in neuroscience research to study the function of these ion channels. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
However, IA-4-78 has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. The yield of IA-4-78 using current synthesis methods is also relatively low, which makes it challenging to obtain large quantities of this compound for experiments.
未来方向
There are several future directions for research on IA-4-78. One area of research is to study the mechanism of action of this compound in more detail. This will help to understand how IA-4-78 inhibits the activity of certain ion channels in the brain and how it induces apoptosis in cancer cells.
Another area of research is to develop more efficient synthesis methods for IA-4-78. This will make it easier to obtain large quantities of this compound for experiments.
Finally, IA-4-78 has shown potential applications in cancer therapy and anti-inflammatory therapy. Future research can focus on developing IA-4-78 or its derivatives as potential drugs for these applications.
Conclusion:
In conclusion, IA-4-78 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, reduce inflammation in animal models, and reduce the excitability of neurons in the brain. Although there are some limitations in using IA-4-78 in lab experiments, its potential applications make it an exciting area of research for the future.
合成方法
IA-4-78 can be synthesized using various methods, including the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of a catalyst. Another method involves the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of an acid catalyst. The yield of IA-4-78 using these methods is around 50%.
科学研究应用
IA-4-78 has shown potential applications in various fields of scientific research. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been used as a tool in neuroscience research to study the function of certain ion channels in the brain. IA-4-78 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
属性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)16-15(19)8-17-11(3)13(9-18)12-6-4-5-7-14(12)17/h4-7,9-10H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCDORSJXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)